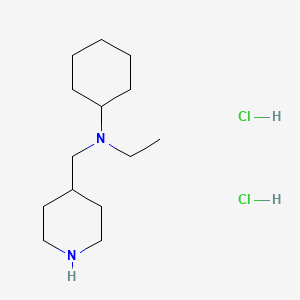

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.2ClH/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15-11-9-13;;/h13-15H,2-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUYZLDAOXNGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction-Based Synthesis

One of the foundational methods for synthesizing cyclohexanamine derivatives involves the Mannich reaction mechanism, which forms the piperidin-4-ylmethyl substituent on the cyclohexanamine backbone.

Step 1: Formation of 2-(piperidine-1-ylmethyl)cyclohexanone (PMC)

This intermediate is synthesized by reacting piperidinium hydrochloride with formaldehyde and cyclohexanone in the presence of acetic acid. The reaction proceeds via the Mannich mechanism, where a carbocation intermediate from formaldehyde reacts with the enol form of cyclohexanone, followed by nucleophilic attack by piperidine and dehydration to yield PMC hydrochloride salt. The yield of this step is reported at 84% with a pale-yellow oily product.Step 2: Conversion of PMC to the amine

PMC undergoes reductive amination or reaction with hydroxylamine and sodium acetate to form the corresponding amine derivative. Hydroxylamine acts as a base and nucleophile, converting the ketone group into an oxime intermediate, which is subsequently reduced to the amine. This step typically achieves a reaction output of approximately 65%.

Reductive Amination and Alkylation

- The N-ethyl substitution on the piperidin-4-ylmethyl group is introduced via alkylation using ethyl halides or ethylating agents under controlled conditions, often in the presence of a base such as triethylamine.

- Reductive amination can be performed using hydrogen gas in the presence of metal catalysts (e.g., Pd, Pt, Ni, Rh, Ru, or PtO2) to reduce imine or oxime intermediates to the corresponding amines.

Formation of the Dihydrochloride Salt

- The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or ethanol. This step enhances the compound's stability and crystallinity, facilitating purification and handling.

Detailed Preparation Data Table

Research Findings and Analytical Data

Spectroscopic Characterization :

The intermediate PMC and final amine derivatives are characterized by IR, ^1H-NMR, and ^13C-NMR spectroscopy. Key IR absorption bands include C=O stretch (~1710 cm^-1) for ketone intermediates and N-H stretches for amines. NMR data confirm the presence of cyclohexyl, piperidine, and ethyl groups with characteristic chemical shifts.Catalytic Hydrogenation :

Hydrogenation steps for reduction of oxime intermediates or imines are efficiently catalyzed by Pd/C or PtO2 under hydrogen atmosphere, ensuring high purity and yield of the amine product.Salt Formation and Stability : Conversion to dihydrochloride salt enhances water solubility and crystallinity, facilitating downstream pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Pharmacological Research

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride has been investigated for its potential effects on the central nervous system. Research indicates that it may act as an orexin receptor agonist, which could have implications for treating conditions such as:

- Obesity : By activating orexin receptors, the compound may help regulate appetite and energy expenditure.

- Sleep Disorders : Its orexinergic activity suggests potential use in managing sleep-related issues.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, indicating that this compound might offer benefits in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest mechanisms such as reducing neuronal apoptosis and inflammation.

Analgesic Properties

There is ongoing research into the analgesic properties of this compound. Preliminary findings suggest that it may modulate pain perception through interactions with various neurotransmitter systems, potentially leading to new pain management therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Contains piperidine instead of piperidin | Different receptor affinity and potential side effects |

| N-benzyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Benzyl group increases lipophilicity | May exhibit different CNS effects |

| N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Case Study 1: Orexin Receptor Agonism

A study published in Frontiers in Pharmacology explored the orexin receptor agonistic effects of this compound. The findings indicated significant activation of orexin receptors, leading to increased wakefulness and energy expenditure in animal models. This suggests a potential therapeutic application for obesity and sleep disorders.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was observed that treatment with this compound resulted in decreased markers of inflammation and reduced neuronal cell death, indicating its potential role in treating Alzheimer’s disease.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular and regulatory differences between N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride and analogous compounds:

Key Observations:

- Isomerism : 4,4'-Methylenebis(cyclohexylamine) exhibits geometric isomerism, which could complicate synthesis and purification compared to the structurally simpler target compound .

Biological Activity

N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a cyclohexanamine backbone with an ethyl group and a piperidine moiety, contributing to its pharmacological properties. The molecular formula is .

Piperidine derivatives are known for their ability to interact with various receptors and enzymes, making them versatile in therapeutic applications. The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : It may influence neurotransmitter systems by modulating receptor activity, particularly in the central nervous system.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital enzymes.

- Anticancer Potential : Research indicates that similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit selective anticancer activity .

Biological Activity Data

Case Studies

- Antimicrobial Study : A study assessed the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In vitro studies demonstrated that the compound could reduce cell viability in breast cancer cell lines (e.g., MDA-MB-453), with IC50 values indicating effective concentration levels for therapeutic applications. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Assessment : Investigations into the compound's interaction with central nervous system receptors revealed promising results for potential use in treating neurodegenerative diseases, with effects on serotonin and dopamine pathways being particularly noted.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics typical of piperidine derivatives. Expected metabolic pathways include:

- Hydrolysis and hydroxylation reactions.

- Phase II metabolism involving glucuronidation or sulfation.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves alkylation of a piperidine precursor followed by dihydrochloride salt formation. For example:

- Step 1 : React piperidin-4-ylmethanol with cyclohexanamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the secondary amine backbone .

- Step 2 : Introduce the ethyl group via reductive amination using acetaldehyde and a reducing agent (e.g., sodium cyanoborohydride) .

- Step 3 : Salt formation with hydrochloric acid in a polar solvent (e.g., ethanol/water mixture) .

Optimization : Monitor pH (target ~2–3 for dihydrochloride stability) and temperature (20–25°C to avoid side reactions). Use HPLC to track intermediate purity (>95% for each step) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR to confirm amine proton environments (δ 1.2–1.5 ppm for cyclohexyl CH₂, δ 2.5–3.0 ppm for piperidine N-CH₂) and absence of impurities .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 297.2432 [M+H]⁺) to validate molecular formula .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt form. Use SHELX software for refinement .

Q. How should researchers assess the compound’s purity and stability under laboratory conditions?

- Purity : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient; retention time ~8–10 min) .

- Stability :

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s receptor-binding kinetics?

- Radioligand Binding Assays : Use tritiated analogs (e.g., ³H-labeled compound) and prepare membrane fractions from target tissues (e.g., rat brain homogenates for CNS targets) .

- Kinetic Parameters : Calculate Kd and Bmax using nonlinear regression (e.g., GraphPad Prism). Address nonspecific binding with excess cold ligand .

- Controls : Include reference ligands (e.g., ketanserin for 5-HT₂ receptors) to validate assay specificity .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case Example : If the compound shows agonist activity in cell-based assays but antagonist behavior in tissue preparations:

- Hypothesis : Tissue-specific metabolic degradation or allosteric modulation.

- Methodology :

Perform mass spectrometry on post-assay tissue lysates to detect metabolites .

Use computational docking (e.g., AutoDock Vina) to identify allosteric binding pockets .

Q. What advanced chromatographic methods are suitable for isolating stereoisomers of this compound?

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol:diethylamine = 90:10:0.1) to resolve enantiomers. Monitor at 254 nm .

- Supercritical Fluid Chromatography (SFC) : Higher resolution for diastereomers; optimize with CO2/methanol modifiers .

- Validation : Compare circular dichroism (CD) spectra of isolated isomers to reference standards .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

- Crystallization Screen : Use sparse-matrix screens (e.g., Hampton Index Kit) with PEGs and salts as precipitants .

- Cryoprotection : Add 25% glycerol to the mother liquor before flash-cooling in liquid nitrogen .

- Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Refine with SHELXL, prioritizing anisotropic displacement parameters for chloride ions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.